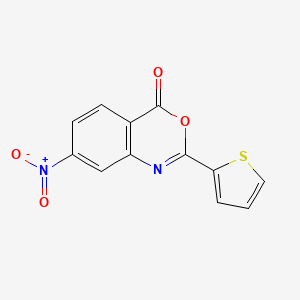

![molecular formula C22H34N2O2 B5578744 (3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a chemical entity that has drawn attention in the field of organic chemistry due to its complex structure and potential applications in various biochemical and pharmaceutical areas. Its synthesis and analysis involve advanced organic synthesis techniques and analytical methods.

Synthesis Analysis

The synthesis of related compounds often involves asymmetric 1,3-dipolar cycloaddition reactions, which are a key step in producing various bioactive molecules. For instance, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a useful intermediate, has been achieved in 51% overall yield through a 1,3-dipolar cycloaddition reaction, followed by reduction and hydrogenation processes (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using crystallography, revealing details such as bond lengths, angles, and overall molecular geometry. For instance, the synthesis and crystal structure determination of specific pyridine derivatives have been reported, showing the importance of molecular configuration in the synthesis process (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound include cycloaddition and subsequent transformations, which are central to its synthesis. The reactivity and interactions of such molecules can be influenced by their structural features, such as the presence of cyclopropyl and pyrrolidinylmethyl groups.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the compound under different conditions. These properties are determined through experimental analyses and contribute to the compound's characterization.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with various reagents, are defined by the functional groups present in the molecule. Studies on similar compounds, focusing on their synthesis, structure, and reactivity, offer insights into their chemical behavior (Halim & Ibrahim, 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

The synthesis of related compounds such as (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is crucial for creating various bioactive molecules. This compound serves as a useful intermediate in synthesizing diverse bioactive entities, demonstrating the importance of such chemical structures in drug discovery and development processes. Techniques like asymmetric 1,3-dipolar cycloaddition have been employed for the synthesis, highlighting methodologies that could be relevant for "(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol" (Kotian, Lin, El-Kattan, & Chand, 2005).

Neuropharmacological Applications

Derivatives of similar structural frameworks have been investigated for their selective nicotinic acetylcholine receptor (nAChR) agonist properties, exhibiting potential as antidepressants. This indicates a neuropharmacological application avenue for compounds with similar structures, suggesting their utility in designing novel therapeutics for neurological disorders (Onajole, Vallerini, Eaton, Lukas, Brunner, Caldarone, & Kozikowski, 2016).

Anticancer Research

The organometallic complexes of related compounds, known for potential cyclin-dependent kinase (Cdk) inhibition, provide insights into anticancer agent development. These compounds have been thoroughly characterized and tested for cytotoxicity and cell cycle effects in human cancer cells, suggesting a path for exploring "(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol" in cancer research (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011).

Electrocatalysis and Oxidation Processes

The electrochemical activity of polymers derived from related pyrrolidine compounds, for instance, highlights their potential in catalysis, particularly in oxidation processes. This suggests a utility for "(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol" in developing new materials for electrocatalytic applications (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).

Antimicrobial and Antioxidant Properties

The synthesis of novel compounds bearing the pyrrolidine core and their evaluation for antimicrobial and antioxidant properties underscore the relevance of such structures in discovering new agents with potential health benefits. This area of research could be pertinent to exploring the health-related applications of "(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol" (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

Eigenschaften

IUPAC Name |

(3R,4R)-4-cyclopropyl-1-[[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-3-methylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O2/c1-17-14-24(12-9-22(17,25)20-6-7-20)15-18-5-8-21(26-2)19(13-18)16-23-10-3-4-11-23/h5,8,13,17,20,25H,3-4,6-7,9-12,14-16H2,1-2H3/t17-,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADRTFQCAMABAJ-VGSWGCGISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2CC2)O)CC3=CC(=C(C=C3)OC)CN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C2CC2)O)CC3=CC(=C(C=C3)OC)CN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)